molecular formula C5H9F2NO2 B13519688 2-Amino-5,5-difluoropentanoic acid

2-Amino-5,5-difluoropentanoic acid

Katalognummer: B13519688
Molekulargewicht: 153.13 g/mol
InChI-Schlüssel: QMLIDBCIUPMCQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5,5-difluoropentanoic acid is a fluorinated amino acid derivative Fluorinated compounds are of significant interest in medicinal chemistry due to their unique properties, such as increased metabolic stability and enhanced biological activity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,5-difluoropentanoic acid can be achieved through various methods. One common approach involves the dynamic kinetic resolution of the corresponding racemate. This method allows for the preparation of the desired enantiomer with high selectivity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as fluorination, amination, and purification to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-5,5-difluoropentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.

Wissenschaftliche Forschungsanwendungen

2-Amino-5,5-difluoropentanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-5,5-difluoropentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

    2-Amino-5,5,5-trifluoropentanoic acid: Another fluorinated amino acid with similar properties but with three fluorine atoms instead of two.

    2-Amino-4,4-difluorobutanoic acid: A shorter chain fluorinated amino acid with two fluorine atoms.

Uniqueness: 2-Amino-5,5-difluoropentanoic acid is unique due to its specific fluorination pattern and chain length, which confer distinct properties such as increased metabolic stability and enhanced biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C5H9F2NO2

Molekulargewicht

153.13 g/mol

IUPAC-Name

2-amino-5,5-difluoropentanoic acid

InChI

InChI=1S/C5H9F2NO2/c6-4(7)2-1-3(8)5(9)10/h3-4H,1-2,8H2,(H,9,10)

InChI-Schlüssel

QMLIDBCIUPMCQZ-UHFFFAOYSA-N

Kanonische SMILES

C(CC(F)F)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.